5-Bromo-2-chloroisonicotinamide
Overview
Description
5-Bromo-2-chloroisonicotinamide is a halogenated derivative of isonicotinamide, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Mechanism of Action
Target of Action
5-Bromo-2-chloroisonicotinamide is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications that are commonly used in the treatment of diabetes .
Mode of Action
The mode of action of this compound, as an intermediate in the synthesis of SGLT2 inhibitors, involves the inhibition of SGLT2 . SGLT2 is a protein that facilitates glucose reabsorption in the kidneys . SGLT2 inhibitors block this action, thereby allowing excess glucose to be eliminated from the body through urine .
Biochemical Pathways
The biochemical pathway affected by this compound, through its role in the synthesis of SGLT2 inhibitors, is the renal glucose reabsorption pathway . By inhibiting SGLT2, these inhibitors reduce renal glucose reabsorption and lower blood glucose levels .
Result of Action
The result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels . This is achieved by blocking the reabsorption of glucose in the kidneys, allowing excess glucose to be excreted in the urine .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloroisonicotinamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent deacetylases, which are crucial for regulating cellular processes such as gene expression and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain deacetylases, resulting in increased acetylation of histones and changes in gene expression . Additionally, it can modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, the compound can inhibit enzymes involved in the synthesis and degradation of nicotinamide adenine dinucleotide, leading to changes in cellular energy metabolism. These interactions can have downstream effects on other metabolic pathways, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into the nucleus, where it interacts with nuclear proteins and influences gene expression. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with chromatin and influences gene expression. Alternatively, it can be found in the cytoplasm, where it modulates the activity of cytoplasmic enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroisonicotinamide typically involves halogenation reactions. One common method is the direct halogenation of isonicotinamide using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as ferric chloride, to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloroisonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isonicotinamides.
Scientific Research Applications
5-Bromo-2-chloroisonicotinamide has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: Its unique chemical properties make it useful in various industrial processes, such as the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-Bromo-2-chloroisonicotinamide is similar to other halogenated isonicotinamides, such as 2-chloroisonicotinamide and 5-bromoisonicotinamide. its unique combination of bromine and chlorine atoms on the pyridine ring distinguishes it from these compounds. This unique structure can influence its reactivity and biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-bromo-2-chloropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIULSLWRMLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282723 | |
Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-03-6 | |
Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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